molecular formula C16H34I2N2 B13769616 Isoindolinium, hexahydro-2-(2-(diethylmethylammonio)ethyl)-2-methyl-, diiodide CAS No. 73826-53-6

Isoindolinium, hexahydro-2-(2-(diethylmethylammonio)ethyl)-2-methyl-, diiodide

Cat. No.: B13769616
CAS No.: 73826-53-6
M. Wt: 508.26 g/mol
InChI Key: RMSMATYJKXEQST-UHFFFAOYSA-L
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Description

Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide is a chemical compound with the molecular formula C16H34I2N2 and a molecular weight of 508.263 g/mol. This compound is characterized by its complex structure, which includes a diethyl-methyl group attached to an octahydroisoindolium moiety, and is paired with two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and controlled environments is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles such as chloride or bromide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethyl]azanium chloride or bromide.

Scientific Research Applications

Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium diiodide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethyl]azanium chloride
  • Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethyl]azanium bromide

Uniqueness

Diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethyl]azanium diiodide is unique due to its specific iodide counterions, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.

Properties

CAS No.

73826-53-6

Molecular Formula

C16H34I2N2

Molecular Weight

508.26 g/mol

IUPAC Name

diethyl-methyl-[2-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide

InChI

InChI=1S/C16H34N2.2HI/c1-5-17(3,6-2)11-12-18(4)13-15-9-7-8-10-16(15)14-18;;/h15-16H,5-14H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

RMSMATYJKXEQST-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CC[N+]1(CC2CCCCC2C1)C.[I-].[I-]

Origin of Product

United States

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